Mephedrone

Vue d'ensemble

Description

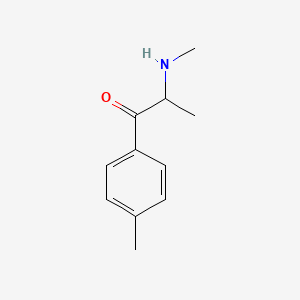

La méphédrone, également connue sous le nom de 4-méthylméthcathinone, est un stimulant synthétique appartenant aux classes des amphétamines et des cathinones. Elle est chimiquement similaire aux composés de la cathinone présents dans le khat, une plante d’Afrique orientale. La méphédrone a gagné en popularité comme drogue récréative en raison de ses effets stimulants, qui sont comparables à ceux de la MDMA, des amphétamines et de la cocaïne .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La méphédrone est généralement synthétisée par réaction de la 4-méthylpropiophénone avec la méthylamine en présence d’un agent réducteur tel que le cyanoborohydrure de sodium. La réaction est réalisée dans un solvant comme le méthanol ou l’éthanol à des conditions de température contrôlées .

Méthodes de production industrielle : La production industrielle de méphédrone implique des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend la purification du produit final par recristallisation ou d’autres techniques de purification afin d’assurer une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions : La méphédrone subit diverses réactions chimiques, notamment :

Oxydation : La méphédrone peut être oxydée pour former des cétones et des acides carboxyliques correspondants.

Réduction : La réduction de la méphédrone peut conduire à la formation d’amines secondaires.

Substitution : La méphédrone peut subir des réactions de substitution, en particulier au niveau du cycle aromatique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution électrophile aromatique peuvent être réalisées à l’aide de réactifs tels que les halogènes et les agents nitrants.

Principaux produits :

Oxydation : Formation de 4-méthylbenzaldéhyde et d’acide 4-méthylbenzoïque.

Réduction : Formation de 4-méthylméthamphétamine.

Substitution : Formation de divers dérivés de la méphédrone substitués.

4. Applications de la recherche scientifique

Chimie : Utilisée comme composé de référence en chimie analytique pour le développement de méthodes de détection.

Biologie : Étudiée pour ses effets sur les systèmes de neurotransmetteurs et sa neurotoxicité potentielle.

Médecine : Étudiée pour ses effets thérapeutiques potentiels et les risques associés à son utilisation.

Industrie : Utilisée dans le développement de nouvelles voies de synthèse et de procédés chimiques.

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.

Medicine: Investigated for its potential therapeutic effects and risks associated with its use.

Industry: Utilized in the development of new synthetic routes and chemical processes.

Mécanisme D'action

La méphédrone exerce ses effets en augmentant la libération et en inhibant la recapture des neurotransmetteurs monoamines tels que la dopamine, la sérotonine et la norépinéphrine. Cela conduit à des niveaux élevés de ces neurotransmetteurs dans la fente synaptique, ce qui entraîne une stimulation et une euphorie accrues. Les principales cibles moléculaires comprennent le transporteur de dopamine, le transporteur de sérotonine et le transporteur de norépinéphrine .

Comparaison Avec Des Composés Similaires

La méphédrone est structurellement et pharmacologiquement similaire à d’autres cathinones synthétiques telles que :

Methcathinone : Effets stimulants similaires, mais avec un motif de substitution différent sur le cycle aromatique.

Méthylone : Partage des effets similaires, mais possède un groupe méthylènedioxy au lieu d’un groupe méthyle.

3,4-Méthylènedioxypyrovalérone (MDPV) : Effets stimulants plus puissants et risque plus élevé d’effets indésirables.

Unicité : La combinaison unique d’effets stimulants et empathogènes de la méphédrone, ainsi que sa durée d’action relativement courte, la distinguent des autres cathinones synthétiques. Sa structure chimique permet diverses modifications, conduisant à la synthèse de nombreux analogues aux profils pharmacologiques divers .

Activité Biologique

Mephedrone, chemically known as 4-methylmethcathinone, is a synthetic cathinone that has gained popularity as a recreational drug. Its biological activity primarily revolves around its interaction with monoamine transporters, leading to significant neurochemical effects. This article explores the biological activity of this compound through various studies, highlighting its pharmacodynamics, metabolism, and associated neurotoxicity.

This compound acts predominantly as a monoamine transporter substrate , influencing the release and reuptake of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE). Research indicates that this compound and its metabolites exhibit high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .

Key Findings:

- Monoamine Release : this compound induces the release of monoamines via high-affinity transporters. Specifically, it has been shown to increase extracellular levels of DA and 5-HT in vivo .

- Metabolite Activity : The N-demethylated metabolite, nor-mephedrone, also displays significant neurochemical activity, enhancing DA and 5-HT levels . Conversely, 4-hydroxythis compound does not exhibit similar effects on neurotransmitter levels .

Metabolism

This compound undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes. The main metabolic pathways include:

- N-demethylation

- Hydroxylation

- Reduction of the β-keto group

These metabolic processes yield several active metabolites that may contribute to the drug's overall effects . Notably, some metabolites retain pharmacological activity at monoamine transporters, which may play a role in the entactogenic and psychostimulant effects associated with this compound use .

Neuropharmacological Effects

In preclinical studies using animal models, this compound has been shown to induce various behavioral changes:

- Locomotor Activity : Repeated administration of this compound leads to increased spontaneous locomotor activity in rodents, with evidence suggesting tolerance development over time .

- Neurotoxicity : Studies indicate that this compound can cause neurotoxic effects similar to those observed with other stimulants like MDMA. These include reductions in serotonin transporter function and alterations in dopaminergic and serotonergic systems .

Case Studies

A notable study examined the effects of this compound on rat models:

- Rats administered with this compound displayed significant increases in locomotor activity and elevated levels of extracellular DA and 5-HT.

- Following a binge-like treatment protocol, persistent serotonergic deficits were observed even days after exposure .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

| Study | Key Findings | Methodology |

|---|---|---|

| Meyer et al., 2010 | This compound induces release via DAT, NET, SERT | In vitro assays |

| Mayer et al., 2016 | Nor-mephedrone increases extracellular DA; 4-OH-mephedrone does not | Microdialysis in rats |

| PMC4978154 | Phase I metabolites inhibit uptake; nor-mephedrone induces locomotor activity | In vitro and in vivo studies |

| PMC5771050 | Neurotoxicity observed; persistent serotonergic deficits post-exposure | Animal model studies |

Propriétés

IUPAC Name |

2-(methylamino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELGFTGWJGBAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891437 | |

| Record name | Mephedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

As with phenethylamines, in the absence of ring-substitution, cathinones behave predominantly as central nervous system (CNS) stimulants, although generally with a lower potency than the corresponding phenethylamine analogue. The lower potency is caused by the beta-keto group creating a more polar molecule with lower ability to cross the blood-brain barrier. In the presence of ring substitution, however, the properties are modified towards MDMA-like effects., There are no formal pharmacodynamic studies looking specifically at mephedrone. Based on its chemical structure, it is likely that it has a similar mechanism of action to other stimulant drugs (blocks reuptake of, and stimulates the release of stimulant neurotransmitters such as serotonin, dopamine and norepinephrine). This is further supported by the sympathomimetic effects (dilated pupils, tachycardia, hypertension, agitation) seen with mephedrone use that are similar to other stimulant drugs such as MDMA and cocaine. | |

| Record name | Mephedrone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine-white to off-white or slightly colored powder ... also found in tablet or capsule form | |

CAS No. |

1189805-46-6 | |

| Record name | Mephedrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189805-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephedrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189805466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephedrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mephedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylmethcathinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHEDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BA8T27317 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mephedrone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephedrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.